molecular formula C25H26O6 B179792 6-O-Trityl-D-mannopyranose CAS No. 160712-27-6

6-O-Trityl-D-mannopyranose

Cat. No. B179792
M. Wt: 422.5 g/mol
InChI Key: WMNZCEKHTHLIRQ-SFGZKKEESA-N
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Description

6-O-Trityl-D-mannopyranose is a pivotal compound within the realm of the biomedical industry. It garners extensive employment in the progress of pharmaceuticals and therapeutics catered towards an array of maladies. Its vast potential resides in the amelioration of cancer, diabetes, and viral infections alike .


Molecular Structure Analysis

The molecular formula of 6-O-Trityl-D-mannopyranose is C25H26O6 . It is a monosaccharide with a trityl group attached to the 6th carbon .


Physical And Chemical Properties Analysis

The molecular weight of 6-O-Trityl-D-mannopyranose is 422.47 g/mol . The predicted boiling point is 672.4±55.0 °C, and the predicted density is 1.291±0.06 g/cm3 .

Scientific Research Applications

  • Synthesis and Pharmacological Applications : Malmberg and Rehnberg (1995) explored the synthesis and biological evaluation of a mannopyranoside analogue of the inositol phosphate α-Trinositol, derived from 6-O-tritylated methyl α-D-mannopyranoside. The study aimed to mimic the orientation of the phosphate groups in α-trinositol, but the analogue was found to be pharmacologically inferior (Malmberg & Rehnberg, 1995).

  • Chemical Properties and Derivatives : Perlin (1964) discussed the transformation of 6-O-trityl-D-mannose into 6-O-trityl-D-mannose 2,3-carbonate and subsequently into D-mannose 2,3-carbonate. This study focused on the chemical properties and nuclear magnetic resonance spectral evidence supporting the furanoid assignment in aqueous solutions (Perlin, 1964).

  • Synthesis of Mannopyranoside Derivatives : Reichert (1979) synthesized crystalline mannopyranoside derivatives, such as 2-O-α-D-mannopyranosyl-β-D-mannopyranose and 6-O-α-D-mannopyranosyl-α-D-mannopyranose, by condensing various mannopyranoside derivatives, including 6-O-trityl-α-D-mannopyranose (Reichert, 1979).

  • Precursor for Medical Imaging Compounds : Toyokuni et al. (2004) developed a practical and reliable synthesis of a precursor for 2-deoxy-2-[18F]fluoro-D-glucose (FDG), a key compound in PET imaging. This synthesis involved various steps starting from D-mannose and included a stage with 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-beta-D-mannopyranose (Toyokuni et al., 2004).

  • Synthesis and Characterization of Mannose Derivatives : Perry and Webb (1969) synthesized 2,6-Di-O-methyl-D-mannose from 6-O-trityl-D-mannopyranose, demonstrating the versatility of this compound in creating various sugar derivatives for biochemical research (Perry & Webb, 1969).

Safety And Hazards

While specific safety and hazard information for 6-O-Trityl-D-mannopyranose is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Future Directions

6-O-Trityl-D-mannopyranose is a modified sugar that has been synthesized for use as a glycosylation agent. It is an O-glycoside of mannose and is usually used in the synthesis of complex carbohydrates. 6-O-Trityl-D-mannopyranose can be fluorinated, methylated, or click modified to produce desired derivatives .

properties

IUPAC Name

(3S,4S,5S,6R)-6-(trityloxymethyl)oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26O6/c26-21-20(31-24(29)23(28)22(21)27)16-30-25(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20-24,26-29H,16H2/t20-,21-,22+,23+,24?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMNZCEKHTHLIRQ-SFGZKKEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4C(C(C(C(O4)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC[C@@H]4[C@H]([C@@H]([C@@H](C(O4)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-O-Trityl-D-mannopyranose

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
DM Mackie, A Maradufu, AS Perlin - Carbohydrate research, 1986 - Elsevier
Differences in rotational isomerism about the C-5C-6 bond of 4-O-acetyl-6-O-tritylaldohexopyranose derivatives in the gluco and manno, as compared with the galacto, series are …
Number of citations: 29 www.sciencedirect.com
J Ning, L Heng, F Kong - Carbohydrate research, 2002 - Elsevier
… tritylation of 1,2-O-(R-ethylidene)-β-d-mannopyranose 7 (2), followed by benzoylation in a one-pot manner, gave the 3,4-di-O-benzoyl-1,2-O-(R-ethylidene)-6-O-trityl-d-mannopyranose (…
Number of citations: 11 www.sciencedirect.com
LV Bakinovskii, TA Oseledchik… - Bulletin of the Academy of …, 1981 - Springer
Conclusions 1,2,-O-(1-Cyanoethylidene)-3,4-di-O-acetyl-6-O-trityl-β-D-mannopyranose was synthesized; after removal of the protecting groups, its polycondensation leads toα-(1→6)-D-…
Number of citations: 7 link.springer.com
L Heng, J Ning, F Kong - Journal of Carbohydrate Chemistry, 2001 - Taylor & Francis
… Tritylation of mannose (2) followed by benzoylation in a one-pot manner gave the 1,2,3,4-tetra-O-benzoyl-6-O-trityl-D-mannopyranose, selective acetolysis of which using CH 2 Cl 2 -…
Number of citations: 29 www.tandfonline.com
A El Meslouti, D Beaupère, G Demailly, R Uzan - Tetrahedron letters, 1994 - Elsevier
… With 6-O-tritylD-mannopyranose, a small amount of &uzide may be attributed to the formation of l&cyclic sulfite intermediate, results already observed with a l&didIu. …
Number of citations: 51 www.sciencedirect.com
L Heng, J Ning, F Kong - Carbohydrate Research, 2001 - Elsevier
… Tritylation of the mannose (6), 7 followed by benzoylation in one pot, gave the 1,2,3,4-tetra-O-benzoyl-6-O-trityl-d-mannopyranose (Scheme 2), selective acetolysis of which using 1:1:0.6…
Number of citations: 15 www.sciencedirect.com
GO Aspinall, E Percival, DA Rees, M Rennie - Rodd's Chemistry of Carbon …, 1964 - Elsevier
… 0-fl-D-manno- pyranose is synthesised from 6-O-trityl-/~-D-mannopyranose tetra-acetate and hepta-0-acetyl-x-cellobiosyl bromide (H. Bredereck et al., Ber., 196o, 93, 12Ol). Undeca-…
Number of citations: 7 www.sciencedirect.com
A Nejatie - 2020 - summit.sfu.ca
Sialic acids are the focus of many studies due to their vital role in biological systems; the most common sialic acid being N-acetylneuraminic acid (Neu5Ac). 3-Deoxy-D-glycero-D-…
Number of citations: 0 summit.sfu.ca
CM Reichert - Carbohydrate Research, 1979 - Elsevier Science
Number of citations: 0

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